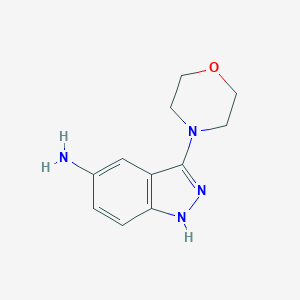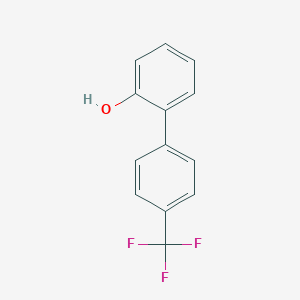
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea (known as BPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
BPU exerts its biological effects by inhibiting the activity of certain enzymes, including protein kinases. BPU binds to the ATP-binding site of these enzymes, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
BPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BPU has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPU in lab experiments is its ability to selectively inhibit certain enzymes, making it a valuable tool for studying the function of these enzymes. However, one limitation of using BPU is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BPU, including the development of new anticancer agents based on its structure, the investigation of its potential as an antifungal and antibacterial agent, and the development of new drug delivery systems based on its carrier properties. Additionally, further studies are needed to elucidate the mechanism of action of BPU and its potential side effects.
Méthodes De Synthèse
There are several methods for synthesizing BPU, including the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a base, or the reaction of 4-bromoaniline with 3-chlorophenyl isocyanate. Another method involves the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a palladium catalyst and a base. These methods have been optimized to produce high yields of BPU with high purity.
Applications De Recherche Scientifique
BPU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPU has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, BPU has been used as a tool for studying the function of certain enzymes, such as protein kinases. BPU has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
In pharmacology, BPU has been studied for its potential use as a drug delivery system. BPU has been used as a carrier for various drugs, including anticancer agents, to improve their pharmacokinetic properties and reduce their toxicity.
Propriétés
Numéro CAS |
13142-09-1 |
|---|---|
Nom du produit |
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea |
Formule moléculaire |
C13H10BrClN2O |
Poids moléculaire |
325.59 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Clé InChI |
UKINRRRVXPZMRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
Autres numéros CAS |
13142-09-1 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



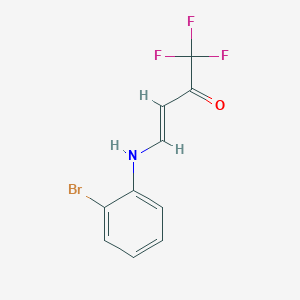
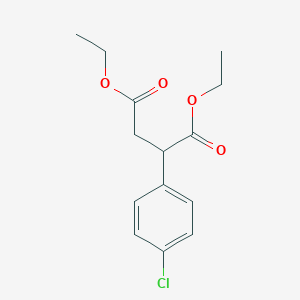
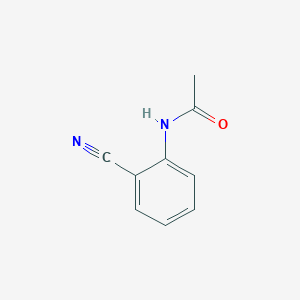
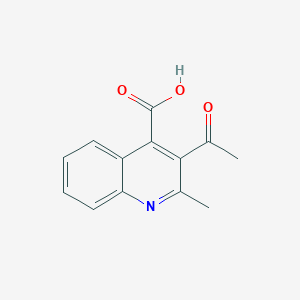
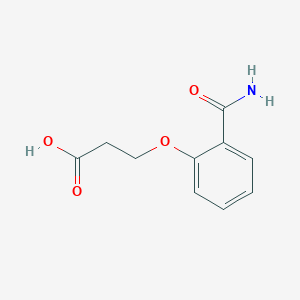
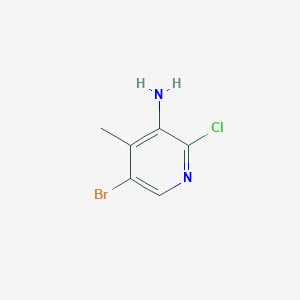
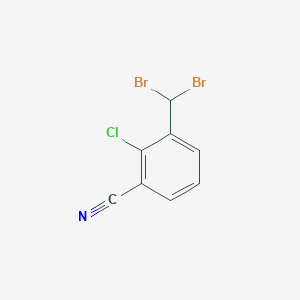
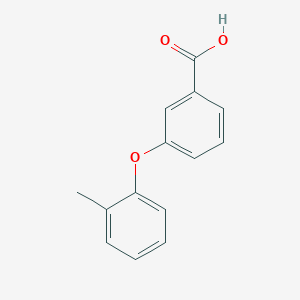
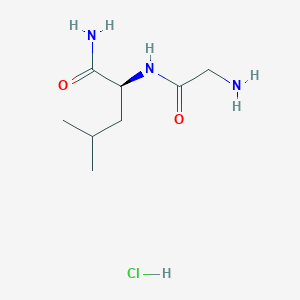
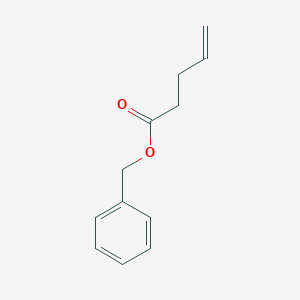
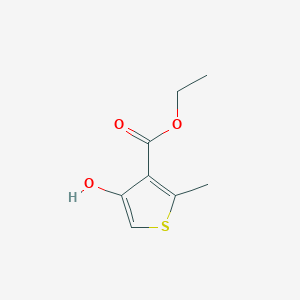
![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
